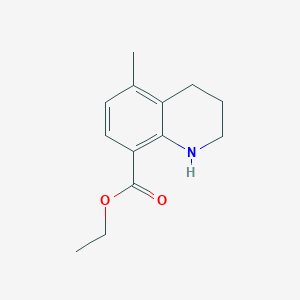
Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroquinolines are a group of compounds that have been the subject of much research due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .
Synthesis Analysis
A common method for synthesizing highly substituted tetrahydroquinolines involves a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of tetrahydroquinolines consists of a benzene ring fused to a nitrogen-containing ring . The exact structure can vary depending on the specific substitutions on the rings.Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions. For example, they can participate in cascade reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, 1,2,3,4-Tetrahydroquinoline, the molecular weight is 133.19 .Orientations Futures
The future directions for research on tetrahydroquinolines likely involve the development of new synthetic methods and the exploration of their biological activity. Given their wide range of applications and key structural motif in pharmaceutical agents, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .
Propriétés
IUPAC Name |
ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-6-9(2)10-5-4-8-14-12(10)11/h6-7,14H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLLNDDJOBPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)C)CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

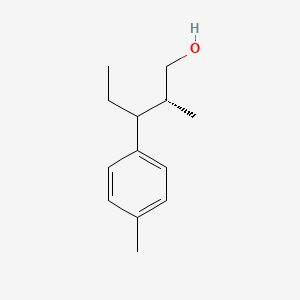
![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)
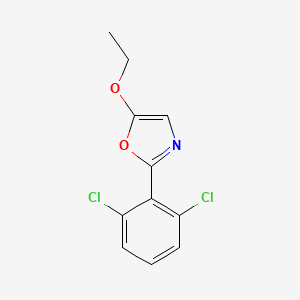
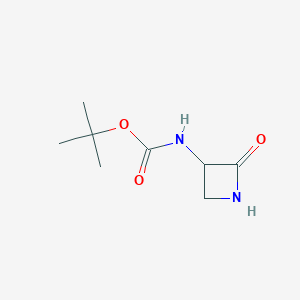

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)




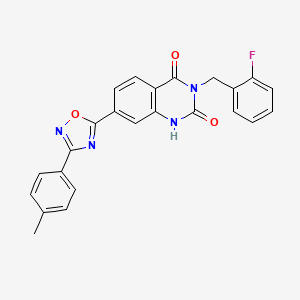
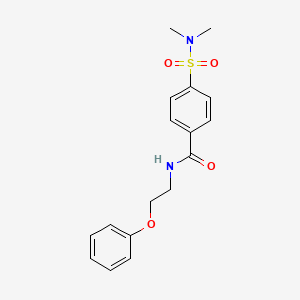

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)